molecular formula C22H15Cl2N3O2 B278141 3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide

3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide

Cat. No. B278141
M. Wt: 424.3 g/mol
InChI Key: UMQFBJFIMGJBBM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is a synthetic compound that has gained significant attention in recent years. It is a potent inhibitor of a protein kinase called glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide involves the inhibition of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes. The compound binds to the ATP-binding pocket of GSK-3β and prevents its activity. This leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide have been extensively studied. The compound has been found to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of several neurodegenerative diseases. In cancer cells, the compound has been found to sensitize cells to chemotherapy and to induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is its high potency and selectivity for GSK-3β. This makes it an attractive candidate for drug development. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its efficacy.

Future Directions

There are several future directions for the research on 3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide. One direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the compound's effects on other diseases, such as diabetes and bipolar disorder. Additionally, the compound's pharmacokinetics and toxicity need to be further studied to determine its potential for clinical use. Finally, the compound's effects on other signaling pathways and its interactions with other drugs need to be explored to understand its full therapeutic potential.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide involves a multistep process. The starting materials include 2,4-dichloroaniline, 2-methyl-4-(2-nitrophenyl)-1,3-oxazole, and 2-bromo-4-(2,4-dichlorophenyl)-1-phenyl-1-butanone. The reaction proceeds through several steps, including a nucleophilic substitution, a Suzuki coupling, and a cyclization reaction, to yield the final product.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of GSK-3β, which is implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The compound has been shown to have neuroprotective effects, improve memory and cognitive function, and reduce inflammation in animal models of Alzheimer's disease. It has also been found to have antitumor activity and to sensitize cancer cells to chemotherapy.

properties

Product Name

3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide

Molecular Formula

C22H15Cl2N3O2

Molecular Weight

424.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C22H15Cl2N3O2/c1-13-11-15(22-27-21-19(29-22)3-2-10-25-21)5-8-18(13)26-20(28)9-6-14-4-7-16(23)12-17(14)24/h2-12H,1H3,(H,26,28)/b9-6+

InChI Key

UMQFBJFIMGJBBM-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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